Miramistin ion
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Miramistin Ion involves the reaction of benzyl dimethylamine with myristoyl chloride in the presence of a suitable solvent and catalyst . The reaction conditions typically include maintaining a temperature range of 50-70°C and using an inert atmosphere to prevent oxidation . The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield . The final product is subjected to rigorous quality control measures, including High-Performance Liquid Chromatography (HPLC) and spectroscopic analysis, to ensure purity and potency .
Chemical Reactions Analysis
Types of Reactions: Miramistin Ion undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced form, altering its antimicrobial properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .
Scientific Research Applications
Miramistin Ion has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Miramistin Ion involves its interaction with the cell membranes of microorganisms . It disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis . This action is effective against a wide range of bacteria, fungi, and viruses . The compound targets specific molecular pathways involved in maintaining cell membrane integrity, making it a potent antimicrobial agent .
Comparison with Similar Compounds
Chlorhexidine: Another widely used antiseptic with similar broad-spectrum activity.
Povidone-iodine: Known for its use in surgical disinfection.
Hydrogen peroxide: Commonly used for wound cleaning and disinfection.
Uniqueness: Miramistin Ion stands out due to its low toxicity and high efficacy against resistant microbial strains . Unlike some other antiseptics, it does not cause significant irritation or allergic reactions, making it suitable for a wide range of applications . Its ability to disrupt biofilms further enhances its effectiveness in clinical settings .
Properties
IUPAC Name |
benzyl-dimethyl-[3-(tetradecanoylamino)propyl]azanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46N2O/c1-4-5-6-7-8-9-10-11-12-13-17-21-26(29)27-22-18-23-28(2,3)24-25-19-15-14-16-20-25/h14-16,19-20H,4-13,17-18,21-24H2,1-3H3/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAYHNRJRKXWNV-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H47N2O+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91481-38-8 | |
Record name | Miramistin ion | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091481388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MIRAMISTIN ION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62S6VPY15U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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